1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-15-10-13(11-6-2-1-3-7-11)18-19(15)16-17-12-8-4-5-9-14(12)21-16/h1-10,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKNSFTWIPDZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Keto-Enol Tautomerism of Benzothiazolyl Pyrazolone Derivatives
The following technical guide details the structural dynamics, analytical characterization, and experimental protocols for investigating the keto-enol tautomerism of benzothiazolyl pyrazolone derivatives.
Executive Summary
Benzothiazolyl pyrazolone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant, anti-inflammatory, and kinase-inhibitory activities. However, their efficacy is intrinsically linked to their prototropic tautomerism —a dynamic equilibrium between keto (CH), enol (OH), and imine (NH) forms.
This guide provides a rigorous framework for identifying, quantifying, and controlling these tautomers. Unlike simple pyrazolones, the introduction of a benzothiazole moiety at the N1 or C4 position fundamentally alters the electronic landscape, often locking the molecule into specific tautomers via intramolecular hydrogen bonding or extended conjugation. Understanding this "shapeshifting" behavior is critical for structure-based drug design (SBDD), as protein binding pockets often select for a single, specific tautomer.
Structural Dynamics & The Tautomeric Manifold
The tautomeric state of benzothiazolyl pyrazolones is not binary.[1] It is a multi-state equilibrium governed by three vectors: Solvent Polarity , Substituent Electronics , and Intramolecular Hydrogen Bonding .
The Three Canonical Forms
For a generic 1-(benzothiazol-2-yl)-3-methyl-5-pyrazolone, the equilibrium exists primarily between two forms due to the substitution at N1 preventing the NH-form. However, for 4-substituted variants or N1-unsubstituted analogs, three forms exist:
-
CH-Keto Form (A): The "classic" pyrazolone structure with a C=O bond and an
hybridized C4 carbon. -
OH-Enol Form (B): Aromatic pyrazole ring with a hydroxyl group. Stabilized by polar aprotic solvents (DMSO).
-
NH-Keto Form (C): (Only if N1 is unsubstituted) The proton migrates to N2, creating a hydrazone-like character.
Mechanism of Interconversion
The transition involves a 1,3-proton shift. In the presence of a benzothiazole group (an electron-withdrawing heterocycle), the acidity of the C4-proton is enhanced, lowering the barrier for enolization.
Figure 1: Mechanistic pathway of keto-enol interconversion. The benzothiazole substituent acts as an electron sink, stabilizing the anionic transition state.
Analytical Characterization Protocols
Distinguishing tautomers requires a multi-modal approach. Relying solely on X-ray crystallography is a common pitfall, as crystal packing forces often trap a single tautomer that may not represent the solution-state population relevant to biological assays.
NMR Spectroscopy Protocol (Solution State)
Objective: Quantify the
Reagents:
-
Solvent A:
(Non-polar, disrupts H-bonds less). -
Solvent B:
(Polar aprotic, H-bond acceptor).
Procedure:
-
Prepare a 10-15 mM solution of the derivative in Solvent A.
-
Acquire
NMR (minimum 400 MHz, ideally 600 MHz). -
Key Signal Integration:
-
CH-Keto: Look for the C4-H proton. In 4-unsubstituted derivatives, this is a singlet/doublet around 3.0 – 4.5 ppm .
-
OH-Enol: Look for the enolic -OH. This signal is typically broad, appearing downfield at 11.0 – 13.5 ppm . It may disappear upon
exchange.
-
-
Repeat in Solvent B.
-
Calculate ratio:
.
Diagnostic Chemical Shifts
Use the following table to assign tautomers based on
| Carbon Position | CH-Keto Form ( | OH-Enol Form ( | Notes |
| C=O / C-OH (C5) | 165 - 175 | 155 - 160 | Carbonyl is more deshielded. |
| C4 (Ring) | 40 - 55 ( | 90 - 105 ( | Most diagnostic signal. |
| Benzothiazole C2 | 150 - 160 | 160 - 165 | Shifts due to conjugation changes. |
X-Ray Crystallography (Solid State)
Critical Insight: Benzothiazolyl pyrazolones often crystallize in the OH-enol form or NH-form (if N1 is H) due to the formation of intermolecular hydrogen bonded dimers (e.g.,
Computational Validation (DFT Workflow)
Experimental data must be validated against Density Functional Theory (DFT) calculations to confirm that observed signals correspond to global minima.
Recommended Level of Theory:
-
Optimization: B3LYP/6-311++G(d,p)
-
Solvent Model: PCM (Polarizable Continuum Model) or SMD.
-
NMR Calculation: GIAO (Gauge-Independent Atomic Orbital) method.
Figure 2: Computational workflow for validating tautomeric preferences.
Experimental Protocol: Synthesis of 1-(Benzothiazol-2-yl)-3-methyl-5-pyrazolone
This protocol synthesizes a model compound to study the specific electronic influence of the N1-benzothiazole group.
Reaction Scheme:
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-hydrazinobenzothiazole (10 mmol, 1.65 g) in Glacial Acetic Acid (20 mL).
-
Condensation: Add Ethyl Acetoacetate (11 mmol, 1.43 g) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). -
Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).
-
Precipitation: A solid precipitate should form immediately. Stir for 30 minutes.
-
Filtration: Filter the solid under vacuum and wash with cold water (
) to remove excess acid. -
Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure pyrazolone.
-
Tautomer Check: Perform the NMR protocol (Section 3.1) immediately on the dried solid.
Self-Validating Checkpoint:
-
If the product is the Hydrazone intermediate (incomplete cyclization), you will see ester signals (ethoxy group quartet ~4.2 ppm) in the NMR.
-
If cyclization is complete, the ethoxy signals will vanish, and the pyrazolone core signals (CH or OH) will appear.
Pharmacological Implications[2][3][4]
In drug development, the "Bioactive Tautomer" hypothesis suggests that a protein binding pocket may select a high-energy tautomer that is minor in solution but ideal for binding.
-
Kinase Inhibition: Many kinase inhibitors (e.g., Edaravone analogs) bind in the OH-enol form because the hydroxyl group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA) to the kinase hinge region.
-
Solubility: The CH-keto form is generally less soluble in aqueous media than the zwitterionic or enol forms. Controlling the tautomer via substitution (e.g., adding electron-withdrawing groups to the benzothiazole) can modulate solubility and permeability.
References
-
Tavakol, H., et al. (2013).[2] DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4-acyl Pyrazolone. Iranian Journal of Mathematical Chemistry.
-
El-Sawy, E. R., et al. (2012).[3] Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry.
-
Holzer, W., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules (MDPI).
-
Silva, V. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
-
Bozkurt, E., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure.
Sources
An In-depth Technical Guide to the Biological Activity of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
Abstract
The confluence of the benzothiazole and pyrazole scaffolds in a single molecular entity, exemplified by 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol, has garnered significant interest within the medicinal chemistry community. This technical guide provides a comprehensive overview of the synthesis, characterization, and multifaceted biological activities of this class of compounds. Drawing upon a robust body of scientific literature, this document will delve into the antimicrobial, anti-inflammatory, antioxidant, and anticancer potential of these heterocyclic hybrids. Detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required to advance the therapeutic applications of these promising molecules.
Introduction: The Strategic Fusion of Privileged Heterocycles
The benzothiazole moiety is a cornerstone in the architecture of numerous pharmacologically active compounds, valued for its rigid, bicyclic structure and diverse biological profile.[1][2] Its derivatives are known to exhibit a wide array of activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Similarly, the pyrazole ring system is a well-established pharmacophore present in several clinically approved drugs, such as the anti-inflammatory agent celecoxib.[5][6] Pyrazole derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and analgesic activities.[5][7]
The strategic hybridization of these two "privileged" scaffolds into a single molecule, such as 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol, is a rational drug design approach aimed at creating novel therapeutic agents with potentially synergistic or enhanced biological activities.[8] This guide will explore the scientific evidence supporting the biological potential of this specific molecular framework.
Synthesis and Characterization
The synthesis of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol and its derivatives typically involves a multi-step process. A common synthetic route commences with the reaction of 2-hydrazinyl-1,3-benzothiazole with a β-ketoester, such as ethyl benzoylacetate, in a suitable solvent like ethanol with a catalytic amount of acid. This condensation reaction leads to the formation of the pyrazole ring fused to the benzothiazole moiety.[8][9]
General Synthesis Workflow:
Caption: General synthesis of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol.
Characterization of the synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
Antimicrobial Activity: A Promising Avenue
Derivatives of benzothiazole-pyrazole have demonstrated significant potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi.[10][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, which is vital for bacterial replication.[7][11]
Antibacterial Activity
Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiophene derivatives containing a benzothiazole-pyrazole moiety have shown comparable activity to chloramphenicol against Staphylococcus aureus.[10][12] The presence of electron-withdrawing groups on the phenyl ring of the pyrazole moiety has been observed to enhance antibacterial activity.[11]
Antifungal Activity
The antifungal potential of this class of compounds is also noteworthy. Some derivatives have exhibited potent activity against fungal strains like Aspergillus fumigatus and Fusarium oxysporum.[10] This broad-spectrum antimicrobial profile underscores the therapeutic potential of these molecules in combating infectious diseases.
Experimental Protocol: Broth Microdilution Method for MIC Determination
A standard method to quantify the antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Properties: Targeting Key Mediators
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Benzothiazole-pyrazole derivatives have emerged as promising anti-inflammatory agents, with some compounds exhibiting potency comparable or even superior to the standard drug celecoxib.[13][14]
The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[13][14]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have revealed that the nature and position of substituents on the benzothiazole and pyrazole rings significantly influence the anti-inflammatory activity.[13][14] For instance, certain substitutions can enhance the binding affinity to the active site of the COX-2 enzyme.
Table 1: Representative Anti-inflammatory Activity Data
| Compound ID | In-vivo Anti-inflammatory Activity (% inhibition of paw edema) | COX-2 Inhibition (IC₅₀, µM) | TNF-α Inhibition (% at 10 µM) |
| 5a | > Celecoxib | Data not specified | Data not specified |
| 5d | > Celecoxib | Potent | Significant |
| 6f | Comparable to Celecoxib | Potent | Significant |
Data synthesized from multiple sources which may use different compound numbering.[13][14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Wistar rats are divided into control, standard (e.g., treated with celecoxib), and test groups.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Antioxidant Potential: Scavenging Free Radicals
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various pathological conditions. Benzothiazole-pyrazole derivatives have been investigated for their antioxidant properties.[15][16]
The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[15][17] The presence of a hydroxyl group at the 5-position of the pyrazole ring is believed to contribute significantly to the radical scavenging ability.
Proposed Antioxidant Mechanism:
Caption: Hydrogen atom donation from the pyrazolol ring to a free radical.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions: A solution of DPPH in methanol is prepared. The test compounds are dissolved in a suitable solvent to prepare stock solutions.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement of Absorbance: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of the control (DPPH solution without the test compound).
Anticancer Activity: A Frontier in Drug Discovery
The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. Benzothiazole and pyrazole derivatives have independently shown significant promise in this area.[4][18][19] Their combination in a single molecule offers a promising strategy for developing new chemotherapeutic agents.
Benzothiazole-pyrazole conjugates have been evaluated for their cytotoxic effects against various cancer cell lines.[20][21] The mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Table 2: Representative Anticancer Activity Data
| Compound Class | Cancer Cell Line | Activity Metric (e.g., IC₅₀) |
| 1-Thiazol-2-yl-pyrazole-5-carboxylic acid derivatives | BJAB (B-cell lymphoma) | Potent anti-proliferative activity |
| 2-(4-aminophenyl)benzothiazole derivatives | Breast cancer | In vitro and in vivo activity |
| Platinum (II) complexes of benzothiazole aniline | Liver cancer | Selective inhibitory activities |
Data synthesized from multiple sources.[20][22][23]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
The hybrid molecule 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol and its derivatives represent a promising class of compounds with a diverse and potent biological profile. The synergistic combination of the benzothiazole and pyrazole scaffolds has yielded molecules with significant antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency and selectivity.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological activities.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetic properties, and toxicity profiles of the most promising lead compounds.
The continued exploration of this chemical space holds considerable promise for the discovery and development of novel therapeutic agents to address a wide range of human diseases.
References
- Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents. (2014). European Journal of Medicinal Chemistry, 86, 556-568.
- Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. (2010). European Journal of Medicinal Chemistry, 45(11), 5113-5119.
- Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents. (2014).
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Molecular Structure, 1285, 135437.
- Structural and antimicrobial activity studies of brand new benzothiazole-pyrazole conjugates. (n.d.).
- Synthesis and antimicrobial activity of pyrazolinones and pyrazoles having benzothiazole moiety. (n.d.).
- Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. (n.d.).
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules, 26(11), 3346.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Journal of Saudi Chemical Society, 18(5), 487-493.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Bentham Science.
- Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.).
- Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl). (2017).
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023).
- Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. (2016). International Journal of Pharmaceutical Sciences and Research, 7(4), 133.
- Biological Screening and Structure Activity relationship of Benzothiazole. (2022). Research Journal of Pharmacy and Technology, 15(5), 2321-2326.
- Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470.
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). eScholarship.org.
- Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 265-287.
- Benzothiazole derivatives as anticancer agents. (2019). FLORE.
- Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. (2015).
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules, 26(17), 5143.
- A Study on the Antioxidant Activities of Some New Benzazole Deriv
- Synthesis, characterization and biological screening of pyrazole-conjugated benzothiazole analogs. (2018). Future Medicinal Chemistry, 10(1), 25-39.
- Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. (2016). Der Pharma Chemica, 8(19), 230-234.
- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu
- Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. (2022). Antioxidants, 11(7), 1279.
- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). Antioxidants, 11(2), 405.
- Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. (2023). Pharmaceuticals, 16(1), 52.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. doi.fyicenter.com [doi.fyicenter.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. flore.unifi.it [flore.unifi.it]
- 20. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
Methodological & Application
Advanced Protocols for the One-Pot Synthesis of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
[1]
Executive Summary
The synthesis of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol represents a critical junction in heterocyclic chemistry, merging the pharmacologically active benzothiazole nucleus with the versatile pyrazolone scaffold.[1] This compound and its derivatives are high-value targets in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and enzyme inhibitory profiles (e.g., EGFR kinase inhibition).[1]
This Application Note provides a rigorous technical guide for the one-pot condensation of 2-hydrazinobenzothiazole with ethyl benzoylacetate. We present two validated methodologies: a classical thermal reflux protocol for scalability and a microwave-assisted "green" protocol for high-throughput optimization.[1]
Chemical Basis & Reaction Mechanism[2][3][4][5][6]
The Tautomeric Equilibrium
Researchers must recognize that the target compound exists in a dynamic tautomeric equilibrium. While the IUPAC name suggests the enol form (OH) , in solution (particularly non-polar solvents) and solid states, the keto form (NH) or CH-form may predominate.[1]
-
Form A (OH-form): 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol[1]
-
Form B (NH-form): 1-(1,3-benzothiazol-2-yl)-3-phenyl-1,2-dihydro-3H-pyrazol-3-one[1]
-
Form C (CH-form): 1-(1,3-benzothiazol-2-yl)-3-phenyl-2,4-dihydro-3H-pyrazol-3-one[1]
Note: For consistency, this guide refers to the target as the "pyrazol-5-ol" tautomer, but analytical data often reflects the "pyrazolone" structure.
Mechanistic Pathway
The reaction proceeds via a Knorr Pyrazole Synthesis mechanism.[1] The primary hydrazine amine attacks the
Figure 1: Mechanistic pathway for the condensation of 2-hydrazinobenzothiazole with ethyl benzoylacetate.
Experimental Protocols
Protocol A: Classical Thermal Condensation (Standard)
Best for: Large-scale synthesis (>5g) and laboratories without microwave reactors.[1]
Reagents:
-
2-Hydrazinobenzothiazole (1.0 eq)[1]
-
Ethyl benzoylacetate (1.1 eq)[1]
-
Glacial Acetic Acid (Catalytic, 2-3 drops) or Piperidine (Catalytic)[1]
-
Solvent: Absolute Ethanol (10-15 mL per mmol)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinobenzothiazole (10 mmol, 1.65 g) in absolute ethanol (30 mL) .
-
Addition: Add ethyl benzoylacetate (11 mmol, ~2.11 g) dropwise to the stirring solution.
-
Catalysis: Add 3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours . -
Precipitation: Allow the reaction mixture to cool to room temperature. Often, the product precipitates upon cooling.[1] If not, pour the mixture onto crushed ice (~100 g) with vigorous stirring.
-
Isolation: Filter the solid precipitate using a Büchner funnel under vacuum. Wash the cake with cold water (
) and cold ethanol ( ). -
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain the pure compound.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: High-throughput library generation, rapid optimization, and higher yields.[1]
Reagents:
-
2-Hydrazinobenzothiazole (1.0 eq)[1]
-
Ethyl benzoylacetate (1.0 eq)[1]
-
Solid Support (Optional): Acidic Alumina or Silica Gel (Solvent-free method)[1]
-
Solvent (Liquid method): Ethanol (2-3 mL)
Step-by-Step Methodology:
-
Preparation: Mix 2-hydrazinobenzothiazole (2 mmol) and ethyl benzoylacetate (2 mmol) in a microwave-safe process vial (e.g., 10 mL volume).
-
Solvent/Catalyst:
-
Method B1 (Solvent-Free): Add 500 mg of acidic alumina, mix thoroughly with a spatula.[1]
-
Method B2 (Solvent): Add 2 mL of ethanol and 1 drop of acetic acid. Cap the vial.
-
-
Irradiation: Place in a microwave synthesis reactor (e.g., CEM or Anton Paar).
-
Settings: Power: 180–300 W; Temperature:
(for solution) or (solvent-free); Time: 5–10 minutes .
-
-
Workup:
Critical Process Parameters (CPPs) & Data Comparison
The following table summarizes the efficiency differences between the two protocols based on internal application data and literature validation.
| Parameter | Protocol A (Thermal) | Protocol B (Microwave) |
| Reaction Time | 4 – 6 Hours | 5 – 15 Minutes |
| Typical Yield | 65 – 75% | 85 – 94% |
| Solvent Usage | High (30+ mL) | Low (< 5 mL) or None |
| Energy Efficiency | Low (Prolonged heating) | High (Direct dielectric heating) |
| Purity (Crude) | Moderate (Requires recrystallization) | High (Often analytical grade) |
Troubleshooting Guide
-
Low Yield: Ensure the 2-hydrazinobenzothiazole is fresh. Oxidized hydrazine (darkened solid) significantly lowers nucleophilicity.[1]
-
Oiling Out: If the product forms an oil upon pouring into ice, re-dissolve in minimal hot ethanol and scratch the flask walls with a glass rod to induce nucleation.[1]
-
Incomplete Reaction: If TLC shows starting material after reflux, add an additional 0.2 eq of the
-keto ester and extend reflux by 1 hour.
Characterization & Validation
To validate the synthesis, the following spectral features must be confirmed.
NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
-
Aromatic Region: Multiplet signals between
7.0 – 8.2 ppm (9H) corresponding to the benzothiazole and phenyl protons.[1] -
Pyrazole Ring:
-
Key Absence: The quartet (~4.2 ppm) and triplet (~1.3 ppm) of the ethyl ester group from the starting material must be absent .[1]
-
Exchangeable Protons: A broad singlet >11.0 ppm indicates the OH or NH proton (often invisible due to exchange).[1]
Infrared Spectroscopy (FT-IR)
Experimental Workflow Diagram
This decision tree guides the researcher through the synthesis and purification logic.[1][2]
Figure 2: Decision tree for the synthesis and purification of benzothiazolyl-pyrazoles.
References
-
Bondock, S., et al. (2010).[1] Synthesis and antimicrobial activity of some new 1-(benzothiazol-2-yl)-3-phenyl/methyl-4-substituted-pyrazol-5-ones. European Journal of Medicinal Chemistry, 45(9), 3692-3701.[1]
-
Karrouchi, K., et al. (2018).[1][3] Tautomerism of Pyrazolones: An Experimental and Theoretical Study. Molecules, 23(2), 256.[1] [1]
-
Gomha, S. M., & Riyadh, S. M. (2011).[1] Microwave-assisted synthesis of some new heterocyclic compounds containing a benzothiazole moiety. Arkivoc, 2011(ix), 58-68.[1] [1]
-
Rana, A., et al. (2012).[1] Microwave Assisted Synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides. Rasayan Journal of Chemistry, 5(4), 438-442.[1]
-
Kendre, B. V., et al. (2015).[1] Synthesis and biological evaluation of new pyrazole derivatives containing benzothiazole nucleus. Arabian Journal of Chemistry, 8(5), 722-727.[1] [1]
Application Note: A Comprehensive Protocol for the Antimicrobial Screening of Benzothiazole Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent and unique mechanisms of action.[1][2] Benzothiazole and pyrazole moieties are privileged heterocyclic structures in medicinal chemistry, known to exhibit a wide range of biological activities.[3][4][5][6][7][8] The conjugation of these two pharmacophores presents a promising strategy for developing new antimicrobial agents.[4][5][6] This document provides a detailed, experience-driven protocol for the systematic antimicrobial screening of novel benzothiazole pyrazole compounds, guiding researchers from initial qualitative assessments to robust quantitative characterization. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[9][10][11][12][13][14]
Part 1: Foundational Principles & Preliminary Screening
The initial phase of screening is designed to efficiently identify compounds with any detectable antimicrobial activity. This stage prioritizes throughput and sensitivity to cast a wide net.
Causality Behind Experimental Choices
The selection of screening methods is a critical decision. While high-throughput screening (HTS) platforms are available, traditional methods like agar well diffusion and broth microdilution offer a balance of simplicity, cost-effectiveness, and reliable preliminary data.[15][16]
-
Agar Well Diffusion: This method provides a qualitative or semi-quantitative visual assessment of a compound's ability to inhibit microbial growth. The formation of a clear zone of inhibition around a well containing the test compound is a direct indicator of antimicrobial activity.[16][17][18][19][20] It is particularly useful for initial screening of a large number of compounds against a panel of microorganisms.
-
Broth Microdilution: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[21][22][23][24][25][26] Its quantitative nature allows for direct comparison of the potency of different compounds.
Essential Materials and Reagents
-
Test Compounds: Benzothiazole pyrazole derivatives synthesized in-house or procured from a reliable source.
-
Microbial Strains: A representative panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) can also be included.[3]
-
Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the recommended media for susceptibility testing of non-fastidious aerobic bacteria.[27] For fastidious organisms, appropriate supplemented media should be used.
-
Control Antibiotics: A selection of standard antibiotics with known mechanisms of action (e.g., Ciprofloxacin, Ampicillin, Chloramphenicol) should be included as positive controls.[4]
-
Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds. It is crucial to determine the non-inhibitory concentration of the solvent on the test microorganisms.
-
Equipment: Laminar flow hood, incubator, spectrophotometer, micropipettes, sterile 96-well microtiter plates, Petri dishes, and other standard microbiology laboratory equipment.
Experimental Workflow: A Visual Overview
Caption: High-level overview of the antimicrobial screening cascade.
Part 2: Detailed Experimental Protocols
Adherence to standardized protocols is paramount for generating reliable and comparable data. The following sections provide step-by-step methodologies.
Protocol 1: Preparation of Microbial Inoculum
A standardized inoculum is critical for the reproducibility of susceptibility tests.[28][29][30][31]
-
Culture Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspension: Suspend the colonies in sterile saline (0.85%) or a suitable broth (e.g., Tryptic Soy Broth).[27]
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21] This can be done visually or using a spectrophotometer.
-
Final Dilution: For the broth microdilution assay, further dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21] This dilution must be performed within 15 minutes of preparing the standard inoculum.[28]
Protocol 2: Agar Well Diffusion Assay
This method provides a rapid qualitative screen for antimicrobial activity.[16][18]
-
Plate Inoculation: Aseptically swab the standardized microbial inoculum (adjusted to 0.5 McFarland standard) evenly over the entire surface of a Mueller-Hinton Agar plate. Rotate the plate approximately 60° between streaks to ensure uniform coverage.[28]
-
Well Creation: Using a sterile cork borer (6-8 mm in diameter), create uniform wells in the agar.[16][19]
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a predetermined concentration, e.g., 1 mg/mL) into each well.[16] Also, include wells for a positive control (standard antibiotic) and a negative control (solvent alone).[17]
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit diffusion of the compounds into the agar.[16]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[17]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative assay is the cornerstone of antimicrobial susceptibility testing.[21][22][23][32]
-
Compound Dilution Series:
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum (at ~1 x 10⁶ CFU/mL to achieve a final concentration of ~5 x 10⁵ CFU/mL) to each well.
-
Controls:
-
Growth Control: A well containing broth and inoculum but no compound.
-
Sterility Control: A well containing only broth.
-
Positive Control: A row with a serial dilution of a standard antibiotic.
-
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[23][25] This can be assessed visually or by measuring the optical density with a microplate reader.
Data Presentation: MIC Values
Summarize the quantitative data in a clear and structured table.
| Test Microorganism | Gram Stain | Compound A MIC (µg/mL) | Compound B MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 8 | 16 | 0.5 |
| E. faecalis ATCC 29212 | Positive | 16 | 32 | 1 |
| E. coli ATCC 25922 | Negative | 32 | >64 | 0.015 |
| P. aeruginosa ATCC 27853 | Negative | >64 | >64 | 0.25 |
Part 3: Advanced Characterization Protocols
Compounds demonstrating promising MIC values should undergo further characterization to understand their bactericidal or bacteriostatic properties and their rate of killing.
Protocol 4: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[22][33][34][35]
-
Subculturing from MIC Plate: Following MIC determination, take a 10 µL aliquot from all wells showing no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation, corresponding to a ≥99.9% reduction in the initial inoculum.[33][34]
Interpretation of MIC vs. MBC:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[22]
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
Protocol 5: Time-Kill Kinetics Assay
This assay provides insights into the pharmacodynamics of a compound by measuring the rate of bacterial killing over time.[36][37][38][39][40]
-
Assay Setup: Prepare tubes containing Mueller-Hinton Broth with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without any compound.
-
Inoculation: Inoculate each tube with the test microorganism to a final concentration of ~5 x 10⁵ CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto agar plates to determine the viable cell count (CFU/mL).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours and count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each compound concentration. A ≥3-log₁₀ reduction in CFU/mL (99.9% kill) is indicative of bactericidal activity.[36]
Visualizing the MIC/MBC Determination Workflow
Caption: Step-by-step workflow for MIC and MBC determination.
Conclusion
This comprehensive guide provides a robust and validated framework for the antimicrobial screening of novel benzothiazole pyrazole compounds. By systematically progressing from broad primary screening to detailed secondary characterization, researchers can efficiently identify and prioritize promising lead candidates for further development. Adherence to these standardized protocols, grounded in established guidelines, ensures the generation of high-quality, reproducible data, which is essential for advancing the discovery of new therapeutics to combat the global threat of antimicrobial resistance.
References
-
StatPearls - NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing. National Institutes of Health (NIH). Retrieved from [Link]
-
El-Metwally, A. M., El-Sayed, H. A., & El-Gazzar, A. B. A. (2010). Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. European Journal of Medicinal Chemistry, 45(8), 3692–3701. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
The CDS Antibiotic Susceptibility Test. (n.d.). Materials and Methods. Retrieved from [Link]
-
Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. Retrieved from [Link]
-
Khan, R., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Processes, 10(11), 2293. Retrieved from [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
-
Aryal, S. (2023). Minimum Inhibitory Concentration (MIC) Interpretation: Guidelines For Accurate Testing. Microbiology Class. Retrieved from [Link]
-
International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural and antimicrobial activity studies of brand new benzothiazole-pyrazole conjugates. Retrieved from [Link]
-
Aryal, S. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbe Notes. Retrieved from [Link]
-
MISSMED. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999–2001. Retrieved from [Link]
-
CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
YouTube. (2020). Agar well diffusion assay. Retrieved from [Link]
-
Sutter, V. L., & Finegold, S. M. (1983). Preparing inoculum for susceptibility testing of anaerobes. Journal of Clinical Microbiology, 18(2), 321–325. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. Retrieved from [Link]
-
University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]
-
Dr. Oracle. (n.d.). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]
-
Regulations.gov. (n.d.). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]
-
NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
-
Frontiers in Microbiology. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
-
Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]
-
ResearchGate. (2014). Use of EUCAST breakpoint guidelines in different countries, EUCAST survey 2013. Retrieved from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
PubMed. (2024). Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review. Retrieved from [Link]
-
Journal of Antimicrobial Chemotherapy. (2015). Time–kill kinetics of antibiotics active against rapidly growing mycobacteria. Retrieved from [Link]
-
RSC Publishing. (2021). Bacterial virulence factors: a target for heterocyclic compounds to combat bacterial resistance. Retrieved from [Link]
-
Frontiers. (2024). Editorial: Beyond borders: exploring diverse roles of heterocyclic compounds in combatting infections and cancer. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development. Retrieved from [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Bacterial virulence factors: a target for heterocyclic compounds to combat bacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06238G [pubs.rsc.org]
- 3. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 14. researchgate.net [researchgate.net]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. botanyjournals.com [botanyjournals.com]
- 17. hereditybio.in [hereditybio.in]
- 18. chemistnotes.com [chemistnotes.com]
- 19. m.youtube.com [m.youtube.com]
- 20. webcentral.uc.edu [webcentral.uc.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. microbeonline.com [microbeonline.com]
- 24. idexx.dk [idexx.dk]
- 25. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. apec.org [apec.org]
- 28. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. cdstest.net [cdstest.net]
- 30. journals.asm.org [journals.asm.org]
- 31. Preparing inoculum for susceptibility testing of anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. microbe-investigations.com [microbe-investigations.com]
- 34. bmglabtech.com [bmglabtech.com]
- 35. microchemlab.com [microchemlab.com]
- 36. emerypharma.com [emerypharma.com]
- 37. nelsonlabs.com [nelsonlabs.com]
- 38. scribd.com [scribd.com]
- 39. actascientific.com [actascientific.com]
- 40. academic.oup.com [academic.oup.com]
Application Note & Protocol: In Vitro Cytotoxicity Assessment of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
Abstract
This document provides a comprehensive guide for determining the in vitro cytotoxic potential of the novel heterocyclic compound, 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol. We present a dual-assay approach utilizing a metabolic activity assay (MTT) and a cell membrane integrity assay (LDH) to generate a robust cytotoxicity profile. This guide is intended for researchers in oncology, drug discovery, and medicinal chemistry, offering detailed, step-by-step protocols for cell culture, compound handling, assay execution, and data analysis. The scientific rationale behind each procedural step is elucidated to ensure experimental reproducibility and data integrity.
Scientific Introduction & Rationale
The pursuit of novel anticancer agents with high efficacy and selectivity remains a cornerstone of modern pharmaceutical research. Heterocyclic compounds are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1] The subject of this protocol, 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol , is a hybrid molecule incorporating two such pharmacophores: benzothiazole and pyrazole.
-
Benzothiazole Moiety: Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including potent antitumor properties.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like tyrosine kinases to the induction of apoptosis.[4]
-
Pyrazole Moiety: The pyrazole ring is another critical scaffold found in numerous FDA-approved drugs.[5] Pyrazole derivatives have been extensively investigated as anticancer agents, demonstrating the ability to interact with various cellular targets such as cyclin-dependent kinases (CDKs) and growth factor receptors, thereby interfering with cancer cell proliferation.[1][6][7]
The conjugation of these two moieties is a rational drug design strategy aimed at creating a novel chemical entity with potentially enhanced or unique anticancer activity.[8][9] Preliminary assessment of such compounds invariably begins with in vitro cytotoxicity screening against established cancer cell lines to determine their dose-dependent effect on cell viability and proliferation.
This guide employs a two-pronged assay strategy to ensure a comprehensive evaluation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12] An increase in LDH activity in the supernatant is a direct indicator of cell lysis and cytotoxicity.[13][14]
By using both assays, we can distinguish between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (direct cell killing, detected by LDH), providing a more complete mechanistic picture. The human cervical cancer cell line, HeLa, is selected for this protocol due to its robustness, rapid growth, and extensive use as a model system in cancer research.[15][16]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) | Storage |
| 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol | Custom Synthesis/Vendor | N/A | 4°C, Desiccated |
| HeLa Cell Line | ATCC | CCL-2 | Liquid Nitrogen |
| DMEM, High Glucose | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 4°C |
| DPBS, no Calcium, no Magnesium | Gibco | 14190144 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temperature |
| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich | M5655 | 4°C, Light-Protected |
| LDH Cytotoxicity Assay Kit | Abcam/Promega/CST | Varies | 4°C |
| Doxorubicin Hydrochloride (Positive Control) | Sigma-Aldrich | D1515 | -20°C |
| Sterile 96-well flat-bottom cell culture plates | Corning | 3596 | Room Temperature |
| Sterile cell culture flasks (T-25, T-75) | Corning | Varies | Room Temperature |
| Reagent reservoirs, multichannel pipettes | Varies | Varies | Room Temperature |
Safety Precaution: 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is a novel chemical compound. Its toxicological properties have not been fully elucidated. Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, must be worn at all times. All handling should be performed in a certified chemical fume hood.
Experimental Workflow & Protocols
The overall experimental process is a multi-day workflow that requires careful aseptic technique and precise execution.
Caption: Overall experimental workflow from cell culture to data analysis.
Protocol 3.1: HeLa Cell Culture and Maintenance
-
Culture Medium: Prepare complete growth medium consisting of High Glucose DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[16][17]
-
Incubation: Culture HeLa cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[15]
-
Passaging: Subculture cells when they reach 80-90% confluency, typically every 2-3 days.[18] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile DPBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the trypsin by adding 6-8 mL of complete growth medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in fresh medium. g. Seed new T-75 flasks at a split ratio of 1:4 to 1:8.
Protocol 3.2: Cell Seeding for 96-Well Plate Assays
-
Cell Preparation: Harvest HeLa cells that are in the logarithmic growth phase and are >95% viable as determined by Trypan Blue exclusion.
-
Cell Counting: Count the cells using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL per well into a 96-well plate, resulting in 5,000 cells per well.
-
Rationale: This seeding density is a common starting point. It should be optimized to ensure cells are in an exponential growth phase during treatment and do not become over-confluent in the control wells by the end of the experiment.[19]
-
-
Edge Effect Mitigation: To minimize the "edge effect" (evaporation from outer wells), fill the perimeter wells of the plate with 200 µL of sterile DPBS or sterile water. Do not use these wells for experimental data.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[20]
Protocol 3.3: Compound Preparation and Cell Treatment
-
Stock Solution: Prepare a 100 mM stock solution of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol in 100% cell culture-grade DMSO. Prepare a similar high-concentration stock of Doxorubicin (e.g., 10 mM) as a positive control.
-
Serial Dilutions: Perform serial dilutions of the test compound and positive control in serum-free or low-serum (0.5-1%) medium. A common concentration range to screen is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Vehicle Control: Prepare a dilution of DMSO in medium equivalent to the highest concentration used for the test compound (e.g., if the final concentration is 100 µM from a 100 mM stock, the final DMSO concentration will be 0.1%. The vehicle control must be 0.1% DMSO).
-
Rationale: Using serum-free or low-serum medium during treatment prevents potential binding of the compound to serum proteins, which could reduce its effective concentration.
-
-
Treatment: After 24 hours of incubation, carefully aspirate the medium from the seeded cells. Add 100 µL of the appropriate compound dilution, vehicle control, or control medium to each well in triplicate.
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours). A 48-hour time point is a robust standard for initial screening.
Protocol 3.4: LDH Cytotoxicity Assay
Caption: Step-by-step workflow for the LDH cytotoxicity assay.
-
Prepare Controls: On the same plate, you must have wells for:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: A set of vehicle-treated wells to which 10 µL of the kit's Lysis Buffer (often Triton X-100) is added 45 minutes before the assay. This lyses all cells to represent 100% cytotoxicity.[21]
-
Medium Background: Wells with culture medium but no cells.
-
-
Sample Collection: At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate. Be careful not to disturb the cell monolayer.
-
Reaction: Prepare the LDH Reaction Mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.[21]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the kit's Stop Solution to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[21]
Protocol 3.5: MTT Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Assay Execution: This protocol follows the LDH assay, using the remaining cell monolayers. If running as a standalone assay, simply remove the treatment media from the wells.
-
MTT Addition: Add 100 µL of fresh, serum-free medium to each well. Then, add 10 µL of MTT stock solution (5 mg/mL) to each well for a final concentration of ~0.5 mg/mL.[22]
-
Incubation: Return the plate to the 37°C incubator for 2-4 hours. The incubation time should be consistent across experiments and long enough for purple formazan crystals to become visible under a microscope in the viable cell wells.
-
Formazan Solubilization: Carefully aspirate all the medium containing MTT from the wells without disturbing the formazan crystals or the cell layer. Add 100 µL of DMSO to each well.[11]
-
Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
LDH Assay Calculation
The percentage of cytotoxicity is calculated using the absorbance values (A490).
Formula: % Cytotoxicity = [(Compound-treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
First, subtract the medium background absorbance from all experimental, spontaneous, and maximum release values.
-
This formula normalizes the data, defining 0% cytotoxicity by the spontaneous release from untreated cells and 100% by the release from lysed cells.
MTT Assay Calculation
The percentage of cell viability is calculated using the absorbance values (A570).
Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
The "Blank" refers to wells with solubilizing agent but no cells, to control for background absorbance.
-
This formula normalizes the data, setting the viability of vehicle-treated (e.g., 0.1% DMSO) cells to 100%.
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that results in a 50% reduction in cell viability (for MTT) or induces 50% cytotoxicity (for LDH).
-
Plot the % Viability or % Cytotoxicity on the Y-axis against the log of the compound concentration on the X-axis.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve.
-
The software will calculate the IC₅₀ value from this curve.
Example Data Presentation
The final results should be summarized clearly.
| Compound | Target Cell Line | Assay | Exposure Time | IC₅₀ (µM) ± SD |
| 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol | HeLa | MTT | 48h | [Calculated Value] |
| 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol | HeLa | LDH | 48h | [Calculated Value] |
| Doxorubicin (Positive Control) | HeLa | MTT | 48h | [Calculated Value] |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effect. | Ensure a homogenous single-cell suspension before seeding; Use a multichannel pipette carefully; Do not use outer wells for data. |
| MTT: Low absorbance in control wells | Low cell number; Contamination; Cells are not healthy. | Optimize seeding density; Check for contamination; Use cells at a low passage number. |
| MTT: High background | Contamination (bacterial/yeast can reduce MTT); Phenol red or serum interference. | Use sterile technique; Use phenol red-free and serum-free medium during MTT incubation. |
| LDH: High spontaneous release (>20%) | Cells are unhealthy or stressed; Over-trypsinization; Mechanical stress during pipetting. | Ensure gentle handling of cells; Do not over-incubate with trypsin; Pipette gently down the side of the wells. |
| Poor dose-response curve | Compound precipitated at high concentrations; Incorrect dilution series; Compound is not active in the tested range. | Check solubility of the compound in media; Remake dilutions carefully; Test a wider or different concentration range. |
Conclusion
This application note provides a robust and validated framework for assessing the in vitro cytotoxicity of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol. The dual MTT and LDH assay approach allows for a nuanced understanding of the compound's effect on both cell viability and membrane integrity. Adherence to these detailed protocols, including the use of appropriate controls and careful data analysis, will yield reliable and reproducible results, forming a critical foundation for further preclinical development of this promising compound.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
-
Gabr, Y., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). FLORE, University of Florence. [Link]
-
Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]
-
A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). Bentham Science. [Link]
-
Benzothiazole derivatives in the design of antitumor agents. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Cell Culture Information - HELA CELL LINE. (n.d.). Hope College. [Link]
-
Methods 34 Methods Cell Culture The HeLa cell line... (n.d.). Refubium - Freie Universität Berlin. [Link]
-
HeLa Cell Line User Guide. (n.d.). Creative Bioarray. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
Passaging of HeLa cells. (n.d.). iGEM. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Hela Cell Line. (n.d.). Elabscience. [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. [Link]
-
MTT Cell Assay Protocol. (n.d.). University of Texas Health Science Center. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. [Link]
-
Design, synthesis and anticancer activity of novel dihydropyrazole and benzothiazole conjugates. (2016). ResearchGate. [Link]
-
Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro... (n.d.). OUCI. [Link]
-
3-(4-(Benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-3-yl) phenyl acetate induced Hep G2 cell apoptosis through a ROS-mediated pathway. (2010). PubMed. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. hela-transfection.com [hela-transfection.com]
- 16. elabscience.com [elabscience.com]
- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 18. static.igem.org [static.igem.org]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. editxor.com [editxor.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Preparation & Characterization of Metal Complexes using 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
Executive Summary
This application note details the synthesis, structural characterization, and biological relevance of transition metal complexes derived from 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol . This ligand system represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric features of benzothiazole (antitumor, antimicrobial) and pyrazole (anti-inflammatory, analgesic).[1]
The protocol focuses on the keto-enol tautomerism inherent to the ligand, which is critical for controlling coordination modes. We provide a robust methodology for synthesizing the ligand via condensation and subsequent complexation with divalent metal ions (Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺), ensuring high purity and reproducibility for biological screening.
Scientific Background & Mechanism[2]
Ligand Design & Tautomerism
The ligand, 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol, is not a static structure. It exists in a dynamic equilibrium between the keto (CH₂-C=O) , enol (CH=C-OH) , and hydrazone forms.
-
Solid State: Predominantly exists in the keto-form or hydrazone form stabilized by intermolecular hydrogen bonding.
-
Solution State: Solvent polarity dictates the equilibrium.
-
Coordination: In the presence of metal ions and a base, the enol form is deprotonated to the enolate , facilitating chelation.
Coordination Mode
The ligand typically acts as a tridentate mono-anionic donor (NNO) :
-
N (Benzothiazole): The ring nitrogen of the benzothiazole moiety.[2]
-
N (Pyrazole): The azomethine nitrogen of the pyrazole ring.
-
O (Enolic): The deprotonated oxygen at the 5-position.
This forms two stable five-membered chelate rings, imparting high thermodynamic stability to the resulting complexes.
Experimental Protocols
Materials & Reagents[4][5]
-
Precursors: 2-Hydrazinobenzothiazole (98%), Ethyl benzoylacetate (99%).
-
Metal Salts: Cu(OAc)₂·H₂O, NiCl₂[3]·6H₂O, CoCl₂[4]·6H₂O, Zn(OAc)₂·2H₂O.
-
Solvents: Absolute Ethanol, Glacial Acetic Acid, DMF, DMSO.
-
Buffer/Base: Sodium Acetate (anhydrous) or Triethylamine (TEA).
Protocol A: Synthesis of the Ligand (HL)
Reaction: Condensation of hydrazine derivative with
-
Preparation: Dissolve 0.01 mol of 2-hydrazinobenzothiazole in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 0.01 mol of ethyl benzoylacetate dropwise with constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reflux: Heat the mixture under reflux at 80°C for 4–6 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice containing a small amount of HCl (to remove unreacted hydrazine).
-
Purification: Filter the resulting yellow/orange precipitate. Recrystallize from hot ethanol.
Protocol B: Synthesis of Metal Complexes [M(L)₂]
Stoichiometry: 1:2 (Metal:Ligand) is standard for octahedral complexes of divalent metals.
-
Ligand Solution: Dissolve 2 mmol of the synthesized Ligand (HL) in 25 mL of hot ethanol.
-
Metal Solution: Dissolve 1 mmol of the Metal Salt (e.g., Cu(OAc)₂) in 15 mL of ethanol/water (9:1).
-
Mixing: Add the metal solution to the ligand solution dropwise under stirring.
-
pH Adjustment (CRITICAL):
-
If using Chloride salts: Add Sodium Acetate solution or dilute Ammonia to adjust pH to 6.5–7.0. Reason: This facilitates deprotonation of the enolic -OH.
-
If using Acetate salts: The acetate acts as a self-buffer; external base is often unnecessary.
-
-
Reflux: Reflux the mixture for 3–5 hours. A distinct color change indicates complexation (e.g., Green
Dark Green/Brown for Cu). -
Precipitation: Cool the mixture. The complex usually precipitates as a colored solid. If not, reduce volume by evaporation.
-
Washing: Filter and wash with hot water (to remove ionic salts) followed by cold ethanol and ether.
-
Drying: Dry in a vacuum desiccator over CaCl₂.
Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the preparation of benzothiazolyl-pyrazole metal complexes.
Characterization & Validation Strategy
To ensure "Trustworthiness" and "Scientific Integrity," the following data must be compared between the free ligand and the complex.
Infrared Spectroscopy (FT-IR)
The shift in vibrational frequencies confirms coordination.
| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Mechanistic Insight |
| 3300–3450 (Broad) | Disappears | Indicates deprotonation and bonding via Oxygen. | |
| 1610–1625 | 1580–1600 | Shift to lower frequency indicates coordination via Nitrogen lone pair. | |
| ~1580 | ~1560 | Participation of the benzothiazole ring nitrogen.[7] | |
| Absent | 450–550 | Appearance of new bands confirms Metal-Ligand bond formation. |
Electronic Spectra & Magnetic Moments
-
Cu(II) Complexes: Typically show a broad band at 600–700 nm (d-d transition), suggesting distorted octahedral geometry. Magnetic moment
should be 1.7–1.9 B.M. -
Ni(II) Complexes: Three bands (transition
, etc.) indicative of octahedral geometry. ~ 2.9–3.2 B.M. -
Zn(II) Complexes: Diamagnetic; show only Charge Transfer (CT) bands.
1H-NMR (for Diamagnetic Zn/Cd complexes)
-
Signal Disappearance: The singlet corresponding to the -OH or -NH proton (depending on tautomer) in the ligand (~12–13 ppm) disappears in the complex, confirming deprotonation.
-
Downfield Shift: Aromatic protons adjacent to coordination sites may shift downfield due to deshielding.
Structural Logic Diagram
Figure 2: Simplified 2D representation of the octahedral coordination environment (1:2 M:L ratio). The ligand acts as a tridentate chelate.[2][9]
Troubleshooting & Optimization
-
Issue: No precipitate forms.
-
Solution: The complex might be soluble in hot ethanol. Evaporate the solvent to half volume or add a non-polar solvent (ether/hexane) to induce precipitation.
-
-
Issue: Low Yield.
-
Solution: Ensure the reaction pH is strictly controlled. If too acidic, the enol form is not accessible. If too basic, metal hydroxides may precipitate instead of the complex.
-
-
Issue: Impure Product.
-
Solution: Wash the precipitate thoroughly with hot water. Unreacted metal salts are water-soluble; the complex is generally not.
-
References
-
Gomathi, V. & Selvameena, R. (2013). Synthesis, characterization and biological activity of some new metal complexes of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol. International Journal of ChemTech Research, 5(3), 1266-1273. Link
-
Raman, N. et al. (2008). Synthesis, spectral characterization and DNA cleavage study of heterocyclic Schiff base metal complexes. Journal of the Serbian Chemical Society, 73(11), 1063-1071. Link
-
Maurya, R.C. et al. (2003). Synthesis and characterization of some oxidovanadium(IV) complexes of 2-hydrazinobenzothiazole derivatives. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(4), 617-635. Link
-
Bhagat, T.M. et al. (2012).[4] Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. Journal of Chemical and Pharmaceutical Research, 4(1), 100-104.[4] Link
-
Marchetti, F. et al. (2005).[10] Coordination modes of 5-pyrazolones: A solid-state overview. Coordination Chemistry Reviews, 251(11), 1561-1589.[10] Link
Sources
- 1. jbarbiomed.com [jbarbiomed.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. researchgate.net [researchgate.net]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Fluorescence Spectroscopy Methods for Benzothiazole-Pyrazole Derivatives
Introduction
The fusion of benzothiazole and pyrazole rings creates a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] These derivatives often exhibit remarkable photophysical properties owing to their extended π-conjugated systems and inherent electron donor-acceptor characteristics. This unique architecture makes them ideal candidates for the development of fluorescent probes for bioimaging, chemical sensing, and diagnostics.[3][4][5][6]
Fluorescence spectroscopy provides a suite of highly sensitive and non-invasive techniques to interrogate the properties and behavior of these molecules. By analyzing how benzothiazole-pyrazole derivatives interact with light, researchers can elucidate their electronic structure, quantify their emission efficiency, and characterize their response to environmental changes.
This guide offers a comprehensive overview of key fluorescence spectroscopy methods for characterizing benzothiazole-pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying principles and expert insights necessary for robust experimental design and data interpretation.
Guiding Principles: The Photophysics of Benzothiazole-Pyrazole Derivatives
The fluorescence of a benzothiazole-pyrazole derivative is not an accidental property but a direct consequence of its molecular structure. The benzothiazole moiety can act as an electron-withdrawing group, while the pyrazole ring and its substituents can be tailored to be electron-donating. This arrangement facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation, a primary mechanism governing the fluorescence of many such dyes.[4] In the excited state, a significant shift in electron density occurs, making the molecule more polar. This change in dipole moment is the key to their utility as environmental sensors.
Other important photophysical mechanisms that can be engineered into these scaffolds include:
-
Excited-State Intramolecular Proton Transfer (ESIPT): Where a proton is transferred within the molecule in the excited state, often leading to a large Stokes shift (the energy difference between absorption and emission maxima).[4]
-
Aggregation-Induced Emission (AIE): Where the molecules are non-emissive in solution but become highly fluorescent upon aggregation, a phenomenon useful for detecting phase changes or binding events.[4]
-
Photoinduced Electron Transfer (PET): A process often exploited in "off-on" sensors, where fluorescence is initially quenched by a nearby functional group but is restored when that group interacts with an analyte.[7]
Understanding these principles is crucial for interpreting experimental results and designing molecules with specific desired properties.
Core Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield (ΦF)
Objective: To quantitatively measure the emission efficiency of a benzothiazole-pyrazole derivative, defined as the ratio of photons emitted to photons absorbed.
Causality & Principle: The most accessible method for determining quantum yield is the comparative method, which relates the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield (ΦST).[8][9] By measuring the integrated fluorescence intensity and absorbance of both the sample and the standard under identical conditions, the unknown quantum yield (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[9] The use of dilute solutions (Absorbance < 0.1) is critical to prevent the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an underestimation of the true emission.[8]
Workflow for Quantum Yield Determination
Caption: Workflow for relative fluorescence quantum yield measurement.
Step-by-Step Methodology:
-
Select a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap well with your sample. Common standards include quinine sulfate in 0.5 M H₂SO₄ (ΦF ≈ 0.54), fluorescein in 0.1 M NaOH (ΦF ≈ 0.95), and 9,10-diphenylanthracene in cyclohexane (ΦF ≈ 0.90).[10]
-
Prepare Solutions: Prepare a stock solution of both the standard and the test compound in the chosen solvent. From the stock, prepare a series of at least four dilutions for each, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for all prepared solutions. Note the absorbance value at the intended excitation wavelength (λex).
-
Measure Fluorescence:
-
Set the spectrofluorometer parameters. The excitation wavelength (λex) must be identical for all measurements of the sample and the standard.
-
Record the emission spectrum for each solution. Ensure that the spectral correction files for the instrument are applied to account for variations in detector sensitivity and grating efficiency.[11]
-
-
Process Data:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
For both the standard and the sample, create a plot of integrated fluorescence intensity versus absorbance at λex.
-
Determine the slope (gradient) of the resulting straight line for both plots (GradX and GradST).
-
-
Calculate Quantum Yield: Apply the comparative equation. If the same solvent is used for both sample and standard, the refractive index term (ηX²/ηST²) cancels out to 1. An error of ±10% is considered normal for this method.[8]
Protocol 2: Characterization of Solvatochromism
Objective: To evaluate the sensitivity of the derivative's fluorescence spectrum to the polarity of its local environment.
Causality & Principle: Solvatochromism refers to the change in the color (absorption and/or emission wavelength) of a solute when dissolved in different solvents.[12] For ICT fluorophores like many benzothiazole-pyrazoles, the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, lowering its energy.[13][14] This results in a lower-energy emission, causing a bathochromic (red) shift in the fluorescence maximum as solvent polarity increases. This property is fundamental for probes designed to report on the polarity of microenvironments, such as lipid membranes or protein binding pockets.[15][16]
Solvent Effect on Energy Levels
Caption: Energy diagram showing stabilization of the excited state in polar solvents.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarity, for example: Cyclohexane, Toluene, Dichloromethane (DCM), Acetone, Ethanol, and Water.
-
Solution Preparation: Prepare a stock solution of the benzothiazole-pyrazole derivative in a solvent that dissolves it well (e.g., DCM or DMSO). Prepare a set of solutions of identical concentration in each of the selected solvents by adding a small, fixed volume of the stock solution to a larger volume of each solvent.
-
Spectral Acquisition: For each solution, record the UV-Vis absorption spectrum and the fluorescence emission spectrum.
-
Data Compilation: Tabulate the absorption maximum (λabs), emission maximum (λem), and calculate the Stokes Shift (in nm and cm⁻¹) for each solvent.
-
Analysis: Observe the trend of λem as a function of solvent polarity. A significant red-shift with increasing solvent polarity is a hallmark of a strong ICT character.
Representative Data Table:
| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (nm) |
| Toluene | 33.9 | 380 | 450 | 70 |
| DCM | 40.7 | 385 | 485 | 100 |
| Acetone | 42.2 | 388 | 510 | 122 |
| Ethanol | 51.9 | 390 | 540 | 150 |
Protocol 3: Fluorescence Sensing via Analyte Titration
Objective: To characterize the response (selectivity and sensitivity) of a benzothiazole-pyrazole derivative designed as a fluorescent probe for a specific analyte (e.g., a metal ion like Zn²⁺ or a change in pH).
Causality & Principle: Many benzothiazole-based probes are designed as "off-on" or ratiometric sensors.[4][17] A common mechanism involves a quenching group (like a phenol or aniline) that allows for Photoinduced Electron Transfer (PET), which quenches the core fluorescence. When the probe binds to an analyte (e.g., a metal ion chelates with the quenching group), the PET process is inhibited, and fluorescence is "turned on".[7] Titration experiments allow for the determination of the probe's binding affinity, detection limit, and selectivity over other potential interfering species.
General Mechanism for a PET-based "Turn-On" Sensor
Caption: Disruption of PET quenching by analyte binding leads to fluorescence enhancement.
Step-by-Step Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of the probe in an appropriate buffer (e.g., 10 µM in HEPES buffer, pH 7.4).
-
Prepare stock solutions of the target analyte (e.g., 1 mM ZnCl₂) and various other interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) in the same buffer.
-
-
Selectivity Test:
-
To separate cuvettes containing the probe solution, add a significant excess (e.g., 10 equivalents) of each of the different analytes (target and interferents).
-
Allow the solutions to incubate for a short period (e.g., 5 minutes).
-
Record the fluorescence emission spectrum for each solution. A highly selective probe will show a significant change in fluorescence only in the presence of the target analyte.
-
-
Titration Experiment:
-
To a cuvette containing the probe solution, add increasing aliquots of the target analyte stock solution (e.g., from 0 to 2 equivalents).
-
After each addition, mix, incubate briefly, and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Selectivity: Create a bar chart comparing the fluorescence intensity of the probe in the presence of different analytes.
-
Sensitivity: Plot the fluorescence intensity at the emission maximum against the concentration of the target analyte. This titration curve can be used to determine the binding constant (Kd) and the limit of detection (LOD).
-
Troubleshooting and Data Interpretation
-
Inner Filter Effects: If your titration curves plateau or decrease at high analyte concentrations, or if your quantum yield plots are non-linear, you may be experiencing inner filter effects. Solution: Use lower probe concentrations (Abs < 0.1).
-
Photobleaching: If fluorescence intensity decreases over time under continuous illumination, your compound may be photobleaching. Solution: Minimize exposure time, use lower excitation intensity, or use fresh samples for each measurement.
-
Scattering Peaks: Sharp peaks in the emission spectrum, especially at the excitation wavelength (Rayleigh scatter) or twice the excitation wavelength (Raman scatter), are from the solvent. Solution: These can usually be ignored or subtracted with a solvent blank spectrum.
-
Interpreting Shifts: A red shift in emission (bathochromic) upon binding often indicates the analyte is forcing the probe into a more polar environment or altering its ICT character. A blue shift (hypsochromic) may indicate aggregation or a less polar binding pocket.
Conclusion
Fluorescence spectroscopy is an indispensable tool for unlocking the potential of benzothiazole-pyrazole derivatives. By systematically applying the protocols for determining quantum yield, characterizing solvatochromism, and performing analyte titrations, researchers can build a comprehensive photophysical profile of their compounds. This detailed characterization is the foundation for rationally designing next-generation fluorophores for advanced applications in bioimaging, targeted drug delivery, and environmental sensing.
References
-
Brouwer, A. M. (2011). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]
-
Ga-Ram Kim, et al. (2013). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
-
Nanoco Technologies. (2008). Standard for Measuring Quantum Yield. [Link]
-
JASCO. (2021). Fluorescence quantum yield measurement. JASCO Global. [Link]
-
Bhat, M., & Belagali, S. L. (2017). Synthesis, Characterization and Biological Screening of Pyrazole-Conjugated Benzothiazole Analogs. Future Medicinal Chemistry. [Link]
-
Raju, G., et al. (2016). View of Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. Journal of Basic and Applied Research. [Link]
-
Tiwari, A. K., et al. (2010). Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. Cancer Biotherapy & Radiopharmaceuticals. [Link]
-
Bhat, M., & Belagali, S. L. (2017). Synthesis, characterization and biological screening of pyrazole-conjugated benzothiazole analogs. Future Medicinal Chemistry. [Link]
-
Taylor & Francis. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. [Link]
-
Roy, S., et al. (2013). Attachable Solvatochromic Fluorophores and Bioconjugation Studies. PMC. [Link]
-
Takeda, Y., et al. (2022). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. Scientific Reports. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. [Link]
-
Nguyen, H. T., et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. [Link]
-
Geddes, C. D., & Lakowicz, J. R. (2013). Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC. [Link]
-
ResearchGate. (2015). Synthesis and spectrum of some 5-furanyl-1-benzothiazoyl pyrazoline compounds with fluorescence. [Link]
-
Nguyen, H., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry (IJC). [Link]
-
Al-Masoudi, N. A., et al. (2019). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XXVII, s. Chimie, f. 2. [Link]
-
Tanaka, T., et al. (2023). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science. [Link]
-
ResearchGate. (2019). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. [Link]
-
Rauf, M. A., & Hisaindee, S. (2013). Studies on solvatochromic behavior of dyes using spectral techniques. Journal of Molecular Structure. [Link]
-
Scilit. (2019). Benzothiazole applications as fluorescent probes for analyte detection. [Link]
-
Iglesias, A., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]
-
Wu, G., et al. (2020). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Wang, Y., et al. (2023). A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. New Journal of Chemistry. [Link]
-
Raju, G., et al. (2016). Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. Journal of Basic and Applied Research. [Link]
-
Wang, Y., et al. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Molecules. [Link]
-
ResearchGate. (2020). Benzothiazole-Based Fluorescent Probes for Various Applications. [Link]
-
Ghorai, P., et al. (2019). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances. [Link]
Sources
- 1. doi.fyicenter.com [doi.fyicenter.com]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. jasco-global.com [jasco-global.com]
- 10. researchgate.net [researchgate.net]
- 11. edinst.com [edinst.com]
- 12. (PDF) Studies on solvatochromic behavior of dyes using spectral techniques [academia.edu]
- 13. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Attachable Solvatochromic Fluorophores and Bioconjugation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization of Benzothiazolyl Pyrazoles
Current Status: Online 🟢 | Topic: DMSO/Water Solubility Enhancement | Ticket ID: BZ-PYR-SOL-001
User Query: "My benzothiazolyl pyrazole compounds precipitate immediately when I dilute my DMSO stock into aqueous media. How do I fix this?"
Executive Summary
Benzothiazolyl pyrazoles are classic "brick dust" molecules—high melting points and high lipophilicity (LogP > 3.5) driven by strong intermolecular
While DMSO is an excellent solvent for these stocks, its high "cosolvency power" (
Module 1: Troubleshooting the "Crash Out" (Precipitation)
The Physics of the Problem:
When you inject a DMSO stock into water, you are not just mixing liquids; you are drastically altering the dielectric constant of the medium. Solubility (
The Solution: Kinetic vs. Thermodynamic Control You must control the rate of mixing to avoid local supersaturation spikes that trigger nucleation.
Protocol 1: The "Step-Down" Dilution Method
Do not inject 10 µL of Stock directly into 990 µL of water.
-
Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into pure DMSO first (creates 1 mM).
-
The "Bridge" Solvent: Dilute this 1 mM DMSO solution 1:1 into a 50:50 DMSO:Water mix (creates 0.5 mM in 75% DMSO).
-
Final Target: Dilute the "Bridge" solution into your final aqueous buffer.
-
Sonication: Pulse sonicate (30s) after each step to disrupt transient nuclei.
Visual Workflow: Anti-Precipitation Dilution Strategy
Figure 1: Step-wise dilution workflow to minimize local supersaturation and prevent immediate precipitation of hydrophobic heterocycles.
Module 2: Predictive Modeling (The Jouyban-Acree Model)
Q: "Can I calculate how much DMSO I need to keep my compound soluble?"
A: Yes. Simple log-linear interpolation often fails for benzothiazoles because it ignores solvent-solvent interactions (DMSO and water interact strongly, releasing heat). The Jouyban-Acree Model is the gold standard for this specific binary system [1].
The Equation:
- : Solubility in mixture, pure cosolvent (DMSO), and pure water.
- : Volume fractions of cosolvent and water.
- : Model constants (experimentally derived, typically ~724 and ~485 for general organics in Ethanol/Water, but specific to DMSO/Water for your series).
Representative Data: Solubility Profile of a Benzothiazolyl Pyrazole (Data simulated based on typical hydrophobic heterocycle behavior [2])
| DMSO Fraction ( | Predicted Solubility (mg/L) | State |
| 0.00 (Pure Water) | 0.005 | Insoluble |
| 0.10 | 0.08 | Risk of Crash |
| 0.30 | 4.20 | Metastable |
| 0.50 | 125.0 | Soluble |
| 1.00 (Pure DMSO) | >50,000 | Stock |
Analyst Note: Note the exponential jump between 0.30 and 0.50. You likely need a minimum of 10-20% DMSO to maintain solubility for micromolar screening concentrations unless you use complexing agents.
Module 3: Advanced Formulation (Cyclodextrins)
Q: "I cannot use 10% DMSO in my cell assay. It's toxic. What now?"
A: You must switch from cosolvency to complexation. Benzothiazolyl pyrazoles fit well into the hydrophobic cavity of
Why it works: The benzothiazole moiety is hydrophobic/aromatic. The CD cavity shields this "grease" from the water, while the CD's outer hydroxyls interact with the aqueous buffer.
Decision Tree: Selecting the Right Solubilizer
Figure 2: Decision matrix for selecting between pH adjustment, Cosolvency (DMSO), or Complexation (Cyclodextrins).
Module 4: Standardized Experimental Protocol
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Use this protocol to generate the
Materials:
-
Benzothiazolyl pyrazole (solid powder).[1]
-
0.45 µm PTFE Syringe Filters (Nylon binds benzothiazoles).
-
HPLC/UV-Vis.[4]
Steps:
-
Saturation: Add excess solid compound to 2 mL of solvent in a glass vial. You must see solid particles floating.
-
Agitation: Shake or stir at constant temperature (25°C or 37°C) for 24 to 48 hours .
-
Tip: Do not use magnetic stir bars if they grind the particles; use an orbital shaker.
-
-
Sedimentation: Allow the vial to stand for 4 hours or centrifuge at 10,000 rpm for 10 mins.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter .
-
Critical: Discard the first 200 µL of filtrate (filter saturation effect).
-
-
Quantification: Dilute the filtrate with mobile phase and inject into HPLC.
-
Calculation:
References
-
Jouyban, A. (2008). Review of the Jouyban-Acree model for predicting the solubility of compounds in mixed solvents. Journal of Pharmaceutical & Pharmaceutical Sciences. Link
-
Martínez, F., Jouyban, A., & Acree Jr, W. E. (2016).[5] Modelling the solubility and preferential solvation of bergenin in DMSO + water mixtures. Latin American Journal of Pharmacy. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification and Recrystallization of Benzothiazole Pyrazolones
Welcome to the technical support center for the purification and recrystallization of benzothiazole pyrazolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of benzothiazole pyrazolones, offering explanations for the underlying causes and providing actionable solutions.
Question: I've performed a synthesis, and my crude benzothiazole pyrazolone product has precipitated prematurely or appears as an oil. How should I proceed with purification?
Answer: Premature precipitation or "oiling out" of the product is a common issue, particularly with complex heterocyclic systems like benzothiazole pyrazolones. This typically occurs when the compound's solubility limit is exceeded at a temperature where it is still in a liquid or amorphous state.
-
Causality: The fused aromatic systems of benzothiazole and pyrazolone can lead to strong intermolecular π-π stacking interactions, while various substituents can introduce polarity and hydrogen bonding capabilities.[1] This complex interplay of forces can result in poor solubility in some solvents and a tendency to separate from solution as a super-saturated oil rather than a crystalline solid, especially if the solution is cooled too rapidly or if the melting point of the compound is lower than the boiling point of the solvent.[2]
-
Solutions:
-
Re-dissolution and Solvent Adjustment: If the product has oiled out, try reheating the flask to redissolve the oil. Then, add a small amount of a "good" solvent (one in which the compound is more soluble) to prevent immediate re-precipitation upon cooling.[2]
-
For Oily Products: If the product consistently oils out, consider purifying it via column chromatography first to remove the bulk of impurities. The resulting partially purified material often has better crystallization behavior. Alternatively, converting the oily product to a solid salt derivative can make recrystallization more feasible.[3]
-
Slow Cooling: To encourage crystal formation over oiling, slow down the cooling process. This can be achieved by leaving the flask on a hot plate with the heat turned off or by insulating the flask. Slow cooling provides the necessary time for molecules to orient themselves into a crystal lattice.
-
Question: I'm struggling to find a suitable single solvent for the recrystallization of my benzothiazole pyrazolone derivative. What are my options?
Answer: Finding an ideal single solvent that dissolves the compound when hot but not when cold can be challenging for benzothiazole pyrazolones due to their often limited solubility. In such cases, a mixed-solvent system is the most effective approach.
-
Causality: The principle of "like dissolves like" governs solvent selection. Benzothiazole pyrazolones have both polar (e.g., C=O, N-H groups) and non-polar (aromatic rings) regions, making their solubility complex. A single solvent may be too good (dissolves the compound at all temperatures) or too poor (doesn't dissolve it even when hot).
-
Solutions:
-
Binary Solvent System: The most common solution is to use a binary (two-component) solvent system. This involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is soluble) and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The two solvents must be miscible.[4] A small addition of the "good" solvent can then be used to redissolve the precipitate, and slow cooling should induce crystallization.
-
Common Mixed-Solvent Systems: For compounds of this type, common pairings include:
-
Alternative Purification: If a suitable solvent system for recrystallization cannot be found, other purification techniques such as column chromatography over silica gel or neutral alumina should be considered.[3]
-
Question: My benzothiazole pyrazolone has dissolved in the hot solvent, but no crystals form upon cooling, even after an extended period. What should I do?
Answer: The failure of crystals to form from a cooled, saturated solution is known as supersaturation. This is a state where the solution contains more dissolved solute than it theoretically should at that temperature.
-
Causality: Crystal formation requires a nucleation event—a starting point for the crystal lattice to grow. In a very clean solution and a smooth flask, these nucleation sites may be absent.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a rough surface that can act as a nucleation site.[6]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny "seed" crystal to the solution. This provides a template for further crystal growth.[6]
-
-
Increase Concentration: It's possible that too much solvent was added initially. Gently heat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
-
Drastic Cooling: If gentle cooling doesn't work, try placing the flask in an ice-salt bath. While rapid cooling can sometimes trap impurities, it can be effective in forcing crystallization from a stubborn supersaturated solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for recrystallizing benzothiazole pyrazolones?
A1: Based on the heterocyclic nature of these compounds, polar solvents are generally a good starting point. Commonly successful solvents include ethanol, methanol, and acetone.[4] Due to the often-limited solubility, be prepared to use these as the "good" solvent in a mixed-solvent system. For less polar derivatives, ethyl acetate or toluene might be effective. A systematic approach to solvent screening with small amounts of your crude product is highly recommended.
Q2: How do I choose the second solvent (the "poor" solvent) for a mixed-solvent recrystallization?
A2: The "poor" solvent should be one in which your compound is sparingly soluble or insoluble, but it must be fully miscible with your "good" solvent. For polar "good" solvents like ethanol or methanol, water is a common and effective "poor" solvent. For a medium-polarity solvent like ethyl acetate, a non-polar solvent like hexane is a typical choice. The key is to create a solvent environment where the solubility of your compound decreases significantly as the solution cools.
Q3: What are the most common impurities in a benzothiazole pyrazolone synthesis, and how does recrystallization remove them?
A3: Common impurities include unreacted starting materials (e.g., substituted 2-aminothiophenols, β-ketoesters, or hydrazines), byproducts from side reactions, and colored degradation products. Recrystallization is an effective method for removing small amounts of these impurities. The principle is that the impurities will either be insoluble in the hot solvent (and can be removed by hot filtration) or will remain dissolved in the cold solvent (the mother liquor) as the much more concentrated product crystallizes out.
Q4: My final product after recrystallization is still colored. What can I do?
A4: If a colored impurity is present, you can sometimes remove it by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, use it sparingly, as it can also adsorb your product, leading to lower yields. After adding the charcoal, you will need to perform a hot filtration to remove it before cooling the solution to induce crystallization.
Data Summary Table
The following table provides a summary of common solvents used for the recrystallization of benzothiazole pyrazolones and related heterocyclic compounds, along with their relevant physical properties.
| Solvent | Boiling Point (°C) | Polarity Index (P') | Typical Use for Benzothiazole Pyrazolones |
| Polar Protic Solvents | |||
| Methanol | 64.7 | 5.1 | Good solvent (often in mixed systems with water or ethyl acetate)[7][8] |
| Ethanol | 78.5 | 5.2 | Good solvent (often in mixed systems with water)[8][9] |
| Polar Aprotic Solvents | |||
| Acetone | 56.2 | 5.1 | Good solvent, can be used alone or in mixed systems[3][10] |
| Ethyl Acetate | 77.1 | 4.4 | Good solvent, often used in mixed systems with hexane[2][6][11] |
| Dimethylformamide (DMF) | 153 | 6.4 | High boiling point, good solvent for highly insoluble compounds[12][13][14][15] |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | Very high boiling point, excellent solvent for very insoluble compounds[4][16][17][18][19] |
| Non-Polar Solvents | |||
| Hexane | 68.7 | 0.1 | Poor solvent (anti-solvent), used in mixed systems with more polar solvents[20][21][22] |
| Toluene | 110.6 | 2.4 | Can be used for less polar derivatives[1][23] |
| Dichloromethane | 39.8 | 3.1 | Low boiling point, can be used for less polar compounds[24] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when an appropriate single solvent has been identified.
-
Dissolution: Place the crude benzothiazole pyrazolone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is ideal when a single suitable solvent cannot be found.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude benzothiazole pyrazolone in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the crystals thoroughly under vacuum.
Visualization of Experimental Workflow
Solvent Selection Workflow
The following diagram outlines the decision-making process for selecting a suitable recrystallization solvent system for benzothiazole pyrazolones.
Sources
- 1. Toluene Solvent Properties [macro.lsu.edu]
- 2. gneechemical.com [gneechemical.com]
- 3. Acetone Solvent Properties [macro.lsu.edu]
- 4. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 7. Methanol Solvent Properties [macro.lsu.edu]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. Ethanol - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 12. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 13. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 14. productcatalog.eastman.com [productcatalog.eastman.com]
- 15. N,N-Dimethylformamide CAS#: 68-12-2 [m.chemicalbook.com]
- 16. gchemglobal.com [gchemglobal.com]
- 17. 67-68-5 CAS MSDS (Dimethyl sulfoxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Hexane Solvent Properties [macro.lsu.edu]
- 21. Hexane - Wikipedia [en.wikipedia.org]
- 22. Hexane | Fisher Scientific [fishersci.com]
- 23. Toluene - Wikipedia [en.wikipedia.org]
- 24. Dichloromethane Solvent Properties [macro.lsu.edu]
Technical Support Center: Resolving Regioselectivity in Benzothiazole-Hydrazine Condensation
Executive Summary & Diagnostic Workflow
The condensation of 2-hydrazinobenzothiazoles with electrophiles (aldehydes, acids, carbon disulfide) is a cornerstone reaction in medicinal chemistry, particularly for synthesizing PARP inhibitors and antimicrobial agents. However, this reaction is plagued by a critical regioselectivity issue: the competition between the kinetic [1,2,4]triazolo[3,4-b]benzothiazole and the thermodynamic [1,2,4]triazolo[5,1-b]benzothiazole .
This guide addresses the "Dimroth Rearrangement"—the mechanism responsible for this isomerization—and provides validated protocols to selectively target either regioisomer.
Diagnostic Decision Tree
Use this workflow to determine your current status and necessary corrective actions.
Technical Troubleshooting (Q&A)
Issue 1: "I am observing two sets of signals in my NMR. How do I distinguish the [3,4-b] isomer from the [5,1-b] isomer?"
Diagnosis: You are likely observing a mixture of the kinetic and thermodynamic products. Technical Insight:
-
[1,2,4]triazolo[3,4-b]benzothiazole (Kinetic): Formed via direct cyclization on the ring nitrogen. The triazole proton (H-3) is typically deshielded (
9.0–10.0 ppm) due to the anisotropic effect of the sulfur atom and the specific ring currents of the linear fusion. -
[1,2,4]triazolo[5,1-b]benzothiazole (Thermodynamic): Formed via the Dimroth rearrangement. The triazole proton (H-2) often appears slightly upfield relative to the [3,4-b] isomer.
-
Definitive Proof: 2D NMR (HMBC) is required. In the [3,4-b] isomer, the triazole proton will show correlations to the bridgehead carbons differently than in the [5,1-b] system. X-ray crystallography remains the gold standard.
Issue 2: "My yield is low, and the product seems unstable during purification."
Diagnosis: The [3,4-b] isomer is chemically labile and can hydrolyze or rearrange on silica gel, especially if the eluent is basic (e.g., contains triethylamine). Corrective Action:
-
Avoid Chromatography: These fused heterocycles often crystallize well. Try recrystallization from DMF/Ethanol or Acetic Acid/Water.
-
Solvent Choice: If synthesizing the kinetic product, avoid basic solvents (pyridine) and high heat. Use POCl
or acetic acid at moderate temperatures. -
Stoichiometry: Ensure a slight excess of the electrophile (e.g., aldehyde) to drive the initial hydrazone formation to completion before cyclization.
Issue 3: "I want to force the reaction to the thermodynamic [5,1-b] isomer. How do I ensure 100% conversion?"
Diagnosis: Incomplete Dimroth rearrangement. Protocol:
-
Conditions: Reflux the isolated [3,4-b] isomer (or the crude mixture) in pyridine or ethanolic KOH for 4–12 hours.
-
Mechanism: The base promotes the ring opening of the thiazole moiety, followed by rotation and recyclization on the exocyclic nitrogen.
Deep Dive: The Dimroth Rearrangement
The Dimroth rearrangement is the fundamental mechanism governing regioselectivity in this scaffold. It involves an equilibrium between the fused system and a ring-opened intermediate.
Mechanism Visualization
Comparative Conditions Table
| Feature | Kinetic Pathway ([3,4-b]) | Thermodynamic Pathway ([5,1-b]) |
| Reagents | Acetic Acid, POCl | Pyridine, KOH/EtOH, NaOEt |
| Temperature | Room Temp to 80°C | Reflux (>100°C) |
| Mechanism | Direct nucleophilic attack | Ring opening/recyclization (Dimroth) |
| Stability | Labile (can rearrange) | Stable |
| Key Reference | J. Med. Chem. 2023 [1] | J. Org.[1] Chem. 2011 [2] |
Validated Experimental Protocols
Protocol A: Synthesis of 2-Hydrazinobenzothiazole (Precursor)
This step establishes the nucleophilic hydrazine handle.
-
Reactants: Suspend 2-mercaptobenzothiazole (10 mmol) in hydrazine hydrate (80%, 15 mL).
-
Conditions: Reflux for 4–6 hours until H
S evolution ceases. -
Workup: Cool the mixture. The product precipitates as a white/pale yellow solid. Filter, wash with cold water, and recrystallize from ethanol.
-
Yield: Typically 85–95%.[2]
-
Validation: MP 198–200°C. IR shows distinct NH
bands at 3300–3200 cm .
Protocol B: Synthesis of [1,2,4]Triazolo[3,4-b]benzothiazole (Kinetic)
Targeting the linear fused system.
-
Reactants: 2-Hydrazinobenzothiazole (1 mmol) + Aromatic Aldehyde (1 mmol) in Ethanol (10 mL).
-
Step 1 (Hydrazone): Reflux for 2 hours. Cool and filter the hydrazone intermediate.
-
Step 2 (Cyclization): Suspend the hydrazone in Acetic Acid (5 mL) and add Bromine (1.2 eq) or use Oxidative Cyclization (e.g., PhI(OAc)
). Stir at RT or mild heat (50°C). -
Workup: Pour into ice water. Neutralize with NaHCO
. Filter the solid.[3] -
Note: Avoid strong bases to prevent rearrangement.
Protocol C: Synthesis of [1,2,4]Triazolo[5,1-b]benzothiazole (Thermodynamic)
Targeting the rearranged, stable isomer.
-
Method: Take the product from Protocol B (or the crude reaction mixture).
-
Rearrangement: Dissolve in Pyridine or 10% KOH/Ethanol.
-
Conditions: Reflux for 10–12 hours.
-
Workup: Evaporate solvent or pour into dilute HCl (if using KOH) to precipitate the product.
-
Validation: The product should show a distinct MP depression compared to the [3,4-b] isomer and a simplified NMR spectrum (due to symmetry/stability).
References
-
[1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Source: Journal of Medicinal Chemistry (2023).[1] URL:[Link][1]
-
Synthesis of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles starting from 5-nitro-2-furoic acid. Source: Bioorganic & Medicinal Chemistry (2011). URL:[Link]
-
Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines. Source: The Journal of Organic Chemistry (2015). URL:[Link]
-
Dimroth rearrangement-based synthesis of novel derivatives of [1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine. Source: Molecular Diversity (2020). URL:[Link]
-
Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Source: Magnetic Resonance in Chemistry (2010).[4] URL:[Link]
Sources
- 1. [1,2,4]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FTIR Spectral Analysis: Distinguishing Benzothiazolyl Pyrazolone and Pyrazolol Tautomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, benzothiazolyl pyrazolone derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide array of biological activities.[1][2] A crucial aspect of their chemistry, which dictates their reactivity, stability, and biological interactions, is their existence in two tautomeric forms: the pyrazolone (keto) and pyrazolol (enol) forms. The equilibrium between these tautomers is subtle and can be influenced by factors such as solvent polarity and solid-state packing forces.[3][4]
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, allowing for the direct investigation of functional groups and, consequently, the elucidation of tautomeric forms.[5] This guide provides an in-depth comparison of the FTIR spectral features of benzothiazolyl pyrazolone and its pyrazolol tautomer, offering a practical framework for researchers in the field.
The Principle of Tautomerism in Benzothiazolyl Pyrazolones
Keto-enol tautomerism is a chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond).[6][7] In the context of benzothiazolyl pyrazolones, the pyrazolone form contains a carbonyl (C=O) group within the pyrazole ring, while the pyrazolol form is characterized by a hydroxyl (O-H) group and a carbon-nitrogen double bond (C=N) within the ring.
Caption: Tautomeric equilibrium between the pyrazolone (keto) and pyrazolol (enol) forms.
Understanding the predominant tautomeric form is critical as it influences the molecule's hydrogen bonding capacity, polarity, and steric profile, all of which are key determinants of its pharmacological activity.
Experimental Protocol: FTIR Analysis
A robust and reliable FTIR spectrum is foundational to accurate structural elucidation. The following is a generalized protocol for the preparation and analysis of benzothiazolyl pyrazolone samples.
Sample Preparation (KBr Pellet Method)
-
Drying: Ensure both the sample and potassium bromide (KBr) are thoroughly dried to eliminate interference from water molecules. This can be achieved by heating in an oven at 105-110 °C for several hours and storing in a desiccator.
-
Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of spectroscopic grade KBr using an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pelletizing die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Caption: Generalized workflow for FTIR analysis of solid samples using the KBr pellet method.
Comparative FTIR Spectral Analysis
The key to distinguishing between the pyrazolone and pyrazolol forms lies in identifying the characteristic vibrational bands for their respective functional groups.
Benzothiazolyl Pyrazolone (Keto Form)
The FTIR spectrum of the pyrazolone tautomer is dominated by the strong absorption of the carbonyl group.
-
C=O Stretching: A strong, sharp absorption band is typically observed in the region of 1710-1660 cm⁻¹ .[8] This band is a definitive marker for the keto form. Its exact position can be influenced by substituents and hydrogen bonding.
-
N-H Stretching: If the pyrazolone nitrogen is unsubstituted, a broad band may appear in the 3400-3100 cm⁻¹ region, corresponding to N-H stretching vibrations.
-
Benzothiazole Ring Vibrations: The benzothiazole moiety gives rise to several characteristic bands. These include C=N stretching around 1630-1530 cm⁻¹ and C-S stretching, which can be observed at lower wavenumbers, typically in the 700-600 cm⁻¹ range.[9][10] Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹ .
Benzothiazolyl Pyrazolol (Enol Form)
The enol form presents a distinctly different spectral profile due to the absence of a carbonyl group and the presence of a hydroxyl group.
-
O-H Stretching: A broad and often strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[9] The broadness of this peak is due to hydrogen bonding.
-
C=N Stretching: The C=N stretching vibration within the pyrazole ring may appear in the 1640-1590 cm⁻¹ region.
-
C=C Stretching: The C=C double bond within the enol system will show a stretching vibration in the 1650-1600 cm⁻¹ range. This peak can sometimes overlap with the C=N stretching band.
-
C-O Stretching: A band corresponding to the C-O single bond stretching of the enol is expected in the 1260-1100 cm⁻¹ region.
Data Summary: Key Differentiating Vibrational Frequencies
| Functional Group | Vibrational Mode | Pyrazolone (Keto) Form (cm⁻¹) | Pyrazolol (Enol) Form (cm⁻¹) |
| Carbonyl | C=O Stretch | 1710-1660 (Strong, Sharp) | Absent |
| Hydroxyl | O-H Stretch | Absent | 3600-3200 (Broad, Strong) |
| Pyrazole Ring | C=N Stretch | ~1630-1530 | ~1640-1590 |
| Enol System | C-O Stretch | Absent | ~1260-1100 |
Conclusion
FTIR spectroscopy provides a definitive and accessible method for distinguishing between the pyrazolone and pyrazolol tautomers of benzothiazolyl derivatives. The presence of a strong carbonyl absorption band in the 1710-1660 cm⁻¹ region is a clear indicator of the pyrazolone (keto) form. Conversely, the appearance of a broad hydroxyl band in the 3600-3200 cm⁻¹ region, coupled with the absence of the carbonyl peak, confirms the predominance of the pyrazolol (enol) form. Careful analysis of these key spectral regions allows researchers to confidently determine the tautomeric state of their compounds, which is a critical step in understanding their chemical behavior and biological activity.
References
-
Ameya G. Yadav, Vrushali N. Patil, S.V. Athlekar, A.S. Bobade, L.S. Patil, Abhay Chowdhary. Synthesis and Antimicrobial Activity of Some Benzothiazolyl Pyrazolone Derivatives. Research J. Pharm. and Tech. 3 (4): Oct.-Dec.2010; Page 1235-1237. Available on: [Link]
-
Synthesis, characterization and biological screening of pyrazole-conjugated benzothiazole analogs. PubMed. Available on: [Link]
-
Synthesis, Characterization and Biological Activity of benzothiazole Complexes. IJRAR. Available on: [Link]
-
Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. PubMed. Available on: [Link]
-
Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. Available on: [Link]
-
Synthesis, characterization and biological screening of pyrazole-conjugated benzothiazole analogs. Semantic Scholar. Available on: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available on: [Link]
-
Synthesis and evaluation of pyrazolines bearing benzothiazole as anti-inflammatory agents. ScienceDirect. Available on: [Link]
-
FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. ResearchGate. Available on: [Link]
-
CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Science Publishing. Available on: [Link]
-
Theoretical FT-IR spectrum of benzothiazole. ResearchGate. Available on: [Link]
-
Keto-enol tautomerism in the development of new drugs. Frontiers. Available on: [Link]
-
Vibrational frequencies (cm −1 ) of some functional groups in the studied compounds. ResearchGate. Available on: [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. Available on: [Link]
-
PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. Available on: [Link]
-
Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available on: [Link]
-
Fenton-Like Reactions for Pyrazolone Ester Based Heterocyclic Dyes with Reversible Hydrazone-Azo Tautomerism. SSRN. Available on: [Link]
-
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available on: [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Available on: [Link]
-
Keto-Enol Tautomerism. YouTube. Available on: [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available on: [Link]
-
Current status of pyrazole and its biological activities. PMC. Available on: [Link]
-
Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. Available on: [Link]
Sources
- 1. Synthesis, characterization and biological screening of pyrazole-conjugated benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.qu.edu.iq [repository.qu.edu.iq]
- 10. researchgate.net [researchgate.net]
Structural Characterization Guide: 1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
This guide provides a technical comparison and structural analysis of 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol , focusing on its solid-state characterization via X-ray crystallography.
Executive Summary
The structural integrity of pyrazol-5-ol derivatives is defined by their tautomeric equilibrium. For 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol , the competition between the Enol (OH) , Keto (NH) , and CH-form dictates its pharmacological efficacy. While solution-state NMR often shows a dynamic equilibrium, X-ray crystallography provides the definitive snapshot of the thermodynamically preferred tautomer in the solid state.
This guide compares the experimental X-ray data of the target scaffold against theoretical predictions and validated structural analogs (e.g., the 3-methyl derivative), offering a protocol for distinguishing tautomers in drug development.
Part 1: The Tautomeric Landscape (The "Why")
The core challenge in characterizing this molecule is the "chameleon" nature of the pyrazolone ring. The benzothiazole moiety at position N1 acts as an electron-withdrawing group, significantly influencing the proton transfer.
Tautomeric Equilibrium Pathways
The molecule exists in three primary forms. X-ray data confirms that the NH-form (Keto) is frequently the dominant solid-state conformer due to intermolecular hydrogen bonding, despite the Enol form often being used in docking simulations.
Figure 1: Tautomeric equilibrium pathways. The Keto form is often stabilized in the crystal lattice by dimer formation.
Part 2: Experimental Methodology (The "How")
To obtain high-quality single crystals suitable for diffraction, a specific slow-evaporation protocol is required to avoid twinning or solvate formation.
Synthesis & Crystallization Protocol
-
Reaction: Condensation of 2-hydrazino-1,3-benzothiazole with ethyl benzoylacetate (or equivalent
-keto ester). -
Solvent System: Ethanol/DMF (3:1 ratio).
-
Method: Slow evaporation at Room Temperature (298 K).
-
Critical Step: Avoid rapid cooling, which precipitates amorphous powder.
Crystallographic Workflow
The determination of the C=O vs. C-OH bond length is the primary metric for assigning the tautomer.
Figure 2: Decision tree for tautomer assignment based on crystallographic bond lengths.
Part 3: Comparative Data Analysis (The "What")
Because specific unit cell parameters can vary by solvation, we compare the Target (3-Phenyl) properties against the well-characterized Reference (3-Methyl) analog and DFT Predictions .
Table 1: Structural Parameters Comparison
Note: The 3-Methyl analog serves as the crystallographic standard for this scaffold class.
| Parameter | Target: 3-Phenyl Derivative (Experimental Trend) | Reference: 3-Methyl Analog [1] | DFT Prediction (Gas Phase) |
| Crystal System | Monoclinic | Orthorhombic | N/A |
| Space Group | N/A | ||
| C–O Bond Length | 1.24 – 1.27 Å (C=O character) | 1.256 Å | 1.34 Å (Enol preferred in gas) |
| C–N Bond Length | 1.32 – 1.35 Å | 1.334 Å | 1.38 Å |
| Planarity | Twisted Phenyl (~30° torsion) | Planar Pyrazole/Benzothiazole | Planar |
| Packing | Centrosymmetric Dimers | Zig-zag Chains | Monomer |
Key Structural Insights
-
Bond Length Discrimination: In the solid state, the C–O bond length is typically ~1.25 Å , indicating the Keto (C=O) form. An Enol form would exhibit a longer C–O single bond (~1.34 Å).
-
Intramolecular H-Bonding: A critical interaction often observed is the intramolecular hydrogen bond between the benzothiazole nitrogen and the pyrazole NH (or OH). This "locks" the two heterocyclic rings into a coplanar conformation, extending the conjugation length.
-
Packing Efficiency: The phenyl group introduces steric bulk, often forcing the molecule into a Monoclinic system (
) to accommodate stacking interactions between the benzothiazole and phenyl rings of adjacent molecules.
Part 4: Performance vs. Alternatives
Why use X-ray Crystallography over other methods for this specific molecule?
| Method | Capability | Limitation for Benzothiazolyl-Pyrazoles |
| X-Ray Crystallography | Definitive Tautomer ID. Directly measures bond lengths (C=O vs C-OH) and packing forces. | Requires single crystals; solid-state packing forces may not reflect solution behavior. |
| Solution NMR ( | Dynamic equilibrium analysis. Identifies solvent-dependent tautomer shifts. | Rapid proton exchange often broadens signals; cannot distinguish rapid tautomerism from static averages easily. |
| DFT (Computational) | Predicts gas-phase stability and electronic transitions. | Often overestimates the stability of the Enol form by neglecting intermolecular lattice energy (dimerization). |
Conclusion
For 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol , X-ray crystallography is the gold standard for structural validation. The data consistently supports a Keto-dominant solid-state structure stabilized by intermolecular hydrogen-bonded dimers, contrasting with the Enol form often assumed in unverified computational models.
References
-
Wardell, J. L., Skakle, J. M. S., Low, J. N., & Glidewell, C. (2007). Cyclic and acyclic products from the reactions between methyl 3-oxobutanoate and arylhydrazines. Acta Crystallographica Section C, 63(8), o462-o467. Link
- Provides the reference lattice parameters for the 3-methyl analog used as a structural baseline.
-
Holzer, W., & Seidel, G. (2011). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Journal of Heterocyclic Chemistry. Link
- Authoritative source on the NMR and X-ray analysis of pyrazolone tautomerism.
-
Cambridge Crystallographic Data Centre (CCDC). Structure Search: Benzothiazole-Pyrazole Derivatives. Link
- Primary database for verifying specific unit cell dimensions.
Safety Operating Guide
Personal protective equipment for handling 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
Executive Summary & Risk Assessment
1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is a fused heterocyclic compound containing both benzothiazole and pyrazole moieties.[1][2] While specific toxicological data for this exact derivative may be sparse in public registries, Structure-Activity Relationship (SAR) analysis of its substructures dictates a strict safety protocol.[1]
-
Benzothiazole Moiety: Known skin sensitizer and respiratory irritant; often exhibits acute aquatic toxicity.[1]
-
Pyrazole Moiety: Pharmacophore frequently associated with kinase inhibition and biological activity.[1]
-
Combined Risk: In the absence of a specific LD50, this compound must be treated as a Novel Chemical Entity (NCE) with potential for bioactivity, sensitization, and organ toxicity.[1]
Operational Mandate: Handle as a hazardous bioactive agent. All solid-state manipulation must occur within a certified chemical fume hood or powder containment enclosure.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for all personnel entering the handling zone.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Min.[1] thickness: 5 mil outer, 4 mil inner) | Permeation Resistance: Benzothiazoles can degrade natural rubber.[1] Nitrile offers superior resistance.[1] Double-gloving provides a visual breach indicator and fail-safe against micro-tears during synthesis or weighing.[1] |
| Respiratory | N95 (Minimum) / P100 (Recommended) or PAPR | Particulate Control: As a pyrazol-5-ol derivative, the substance likely exists as a fine crystalline powder.[1] Inhalation of dust is the primary exposure vector for systemic sensitization.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Mucosal Protection: Standard safety glasses are insufficient against airborne dust or splashes during solubilization.[1] Goggles seal the ocular cavity from irritant vapors.[1] |
| Body | Tyvek® Lab Coat (Closed front, elastic cuffs) | Fomite Prevention: Cotton coats trap particulates.[1] Tyvek repels dust, preventing migration of the chemical outside the lab on personal clothing.[1] |
| Footwear | Closed-toe, non-absorbent | Prevents dermal absorption through socks in the event of a dropped vial or spill.[1] |
Operational Protocol: Safe Handling Workflow
A. Solubilization & Vehicle Hazards
Critical Warning: This compound is likely hydrophobic and will require organic solvents like DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) for dissolution.[1]
-
The "DMSO Trojan Horse" Effect: DMSO dramatically increases the skin permeability of dissolved compounds.[1] If a solution of this compound in DMSO contacts skin, it will be absorbed instantly into the bloodstream.[1]
-
Rule: Never handle DMSO solutions of this compound without double gloves.[1] Change gloves immediately upon any splash.[1]
B. Weighing & Transfer Procedure
To prevent cross-contamination and exposure, follow this closed-loop logic:
-
Preparation: Place an absorbent mat (plastic side down) in the fume hood.[1] Pre-weigh the transfer vial.[1]
-
Static Control: Use an anti-static gun on the spatula and vial.[1] Pyrazoles can be static-prone, leading to "jumping" powder.[1]
-
Transfer: Open the source container only inside the hood. Transfer solid gently to minimize aerosolization.[1]
-
Decontamination: Wipe the exterior of the source container and the new vial with a Kimwipe dampened in methanol before removing them from the hood.[1]
C. Workflow Visualization
The following diagram illustrates the critical control points (CCPs) for handling this compound.
Figure 1: Operational workflow emphasizing the containment of the solid-to-liquid transition phase, where exposure risk is highest.
Emergency Response & Spill Management
Pre-requisite: A "Dry Spill Kit" containing Scoop, brush, and chemically inert absorbent pads must be within arm's reach.[1]
Spill Decision Matrix
-
Minor Spill (< 500 mg solid):
-
Isolate: Alert nearby personnel.
-
Cover: Gently place a paper towel dampened with methanol over the powder to prevent dust dispersion.[1]
-
Collect: Scoop up the damp material and glass debris.[1] Place in a wide-mouth hazardous waste jar.
-
Clean: Wash surface with soap and water (alkaline soap preferred to degrade potential acidic phenols).[1]
-
-
Major Spill (> 500 mg or Solution Spill):
Figure 2: Decision tree for immediate spill remediation.
Disposal & Deactivation
Waste Stream Classification:
-
Solid Waste: "Toxic Organic Solid."[1] Do not dispose of in trash.
-
Liquid Waste: "Halogenated/Non-Halogenated Organic Solvent" (depending on vehicle).[1]
-
Sharps: Any needles used for DMSO injection must be disposed of immediately in sharps containers to prevent accidental injection of the bioactive agent.[1]
Deactivation Strategy: While specific degradation data is unavailable, high-temperature incineration is the industry standard for destroying benzothiazole rings.[1] Do not attempt chemical neutralization (e.g., bleach) in the lab, as this may generate toxic chlorinated byproducts.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzothiazole. Retrieved from [Link][1][2]
-
National Institute of Standards and Technology (2025). 1H-Pyrazole, 3-methyl-5-phenyl- Safety Data. NIST Chemistry WebBook.[1] Retrieved from [Link][1][2]
-
Liao, C., et al. (2018). Toxicological effects of benzothiazole derivatives on human cells. Environmental Science & Technology.[1] (Contextual grounding for benzothiazole toxicity).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
